

Application Note 1: Quantification by Reverse-Phase HPLC-UV

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Compound of Interest		
Compound Name:	Methyl acetyl-L-cysteinate	
Cat. No.:	B1277627	Get Quote

This application note describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Methyl acetyl-L-cysteinate**. The methodology is adapted from validated protocols for N-acetyl-L-cysteine (NAC) and its related substances.[2][3][4]

Principle: The method utilizes RP-HPLC to separate **Methyl acetyl-L-cysteinate** from potential impurities and degradation products on a C18 stationary phase. An isocratic mobile phase allows for consistent elution, and quantification is achieved by UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 210-215 nm.[2][3] Due to the potential for oxidation of the thiol group, sample preparation may require pH control or the use of reducing agents to ensure stability.[5]

Experimental Protocol: HPLC-UV

- 1. Instrumentation:
- HPLC system equipped with a pump, autosampler, column oven, and UV-Visible detector (e.g., Agilent 1260 Infinity series or Shimadzu Prominence LC system).[3][4]
- Data acquisition and processing software (e.g., OpenLAB ChemStation or LC Solutions).[4]
 [6]
- 2. Chromatographic Conditions: A summary of the optimized chromatographic conditions is presented in the table below.



Parameter	Condition	Source
Column	C18, 250 mm x 4.6 mm, 5 µm (e.g., YMC-Pack Pro C18, Phenomenex Luna C18)	[2][3]
Mobile Phase	Acetonitrile and Water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA)	[2]
Flow Rate	1.0 mL/min	[2][3]
Injection Volume	20 μL	[2][3]
Column Temperature	25 °C (Ambient)	[2][3]
Detection Wavelength	212 nm	[2]
Run Time	10 minutes	[3]

3. Reagent and Standard Preparation:

- Mobile Phase: Prepare the mobile phase as specified in the table. Filter through a 0.45 μ m membrane filter and degas before use.
- Diluent: The mobile phase is typically used as the diluent.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 25 mg of **Methyl acetyl-L-cysteinate** reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]
- Working Standard Solutions (10-50 μg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to construct a calibration curve.[3]

4. Sample Preparation:

 For Bulk Drug: Prepare a sample solution with a theoretical concentration within the calibration range using the diluent.



- For Pharmaceutical Formulations: Extract a known amount of the formulation with the diluent. This may involve sonication for complete dissolution. Dilute the extract to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[3]
- Stability Considerations: The thiol group in Methyl acetyl-L-cysteinate can oxidize. For analyses where total content (reduced + oxidized) is required, a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a concentration of ~10mM should be added to the diluent.[5] Adjusting the pH of the sample solution to ~3.3 with citric acid can also enhance stability.[5]

5. Data Analysis:

- Identification: The analyte peak is identified by its retention time compared to the reference standard.
- Quantification: A calibration curve is generated by plotting the peak area against the
 concentration of the working standard solutions. The concentration of Methyl acetyl-Lcysteinate in the sample is determined from this curve.

Method Validation Summary

The performance of an analytical method is validated according to ICH guidelines. The following table summarizes typical acceptance criteria for a similar HPLC method.

Parameter	Typical Result	Source
Linearity (R²)	> 0.999	[2]
Limit of Detection (LOD)	~0.0001 mg/mL	[2]
Limit of Quantitation (LOQ)	~0.00018 mg/mL	[2]
Accuracy (% Recovery)	98 - 102%	[3]
Precision (% RSD)	< 2%	[3]

Application Note 2: High-Sensitivity Analysis by LC-MS/MS







This note details a sensitive and selective method for the quantification of **Methyl acetyl-L-cysteinate** in complex biological matrices, such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization), and a specific precursor ion ([M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity, minimizing interference from matrix components.[7][8]

Experimental Protocol: LC-MS/MS

- 1. Instrumentation:
- UHPLC or HPLC system.
- Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[9]
- 2. LC-MS/MS Conditions: The following table outlines typical parameters for an LC-MS/MS analysis.



Parameter	Condition	Source
Column	C18, 50-100 mm x 2.1 mm, < 3 µm	[8]
Mobile Phase A	Water with 0.1% Formic Acid	[8]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[8]
Flow Rate	0.3 - 0.5 mL/min	
Gradient	Optimized for separation from matrix components	_
Injection Volume	5 - 10 μL	
Ionization Mode	ESI Positive	[10]
Precursor Ion ([M+H]+)	m/z 178.1	[11]
Product Ion(s)	To be determined by infusion and fragmentation of a standard. A likely fragment would be from the loss of the methyl ester group or parts of the cysteine side chain.	
Internal Standard	Isotope-labeled Methyl acetyl- L-cysteinate or a structurally similar compound.	[8]

3. Reagent and Standard Preparation:

- Standard Solutions: Prepare stock and working standard solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Calibration Standards: Spike blank plasma or the relevant biological matrix with working standard solutions to create a calibration curve over the desired concentration range.

4. Sample Preparation (Plasma):



- Protein Precipitation: To 100 μL of plasma sample, add the internal standard.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
- 5. Data Analysis:
- Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
- A calibration curve is constructed by plotting this ratio against the analyte concentration.

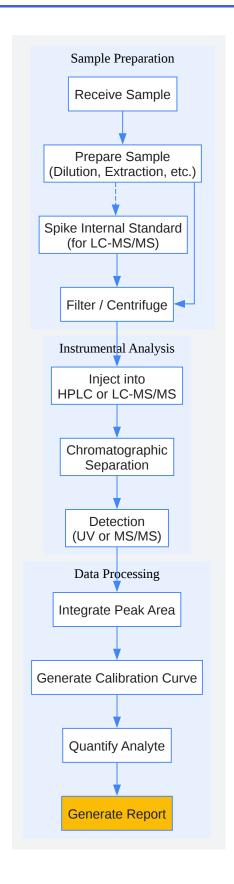
Method Performance Summary

The following table shows typical performance characteristics for an LC-MS/MS bioanalytical method.

Parameter	Typical Result	Source
Linearity (R²)	> 0.998	[8]
Lower Limit of Quantitation (LLOQ)	0.02 - 0.04 μM in plasma	[8][12]
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	[8]
Precision (% RSD)	< 15% (< 20% at LLOQ)	[8]
Recovery	> 80%	[12]

Visualizations

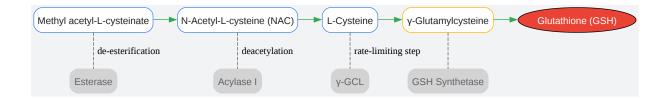




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Caption: General analytical workflow for the quantification of **Methyl acetyl-L-cysteinate**.





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Caption: Simplified metabolic pathway of NAC derivatives to Glutathione (GSH) synthesis.[2]

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